TRIS-d11

Description

The Role of Stable Isotopes in Elucidating Molecular and Biological Phenomena

Stable isotopes provide a powerful tool for accurate tracing and tracking of molecules in complex systems. silantes.com By incorporating stable isotopes into compounds, scientists can follow their pathways, transformations, and interactions within biological, environmental, and geological systems. silantes.com In biological research, stable isotope labeling has revolutionized the study of nucleic acids, offering insights into genetic and epigenetic mechanisms, transcriptional regulation, and protein-nucleic acid interactions. silantes.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy benefit significantly from stable isotope labeling, as it can improve spectral resolution and quality, facilitating the elucidation of three-dimensional structures, folding patterns, and molecular interactions of biomolecules. silantes.com Stable isotopes are also used in environmental studies to trace ecological processes and in forensic analysis to determine the origins of substances. musechem.com

Significance of Deuterated Compounds in Contemporary Research Methodologies

Deuterated compounds, where hydrogen atoms are replaced with deuterium (B1214612), are increasingly recognized for their unique advantages in various research fields, including pharmaceutical development and analytical testing. pharmaffiliates.comsimsonpharma.com This modification can enhance the metabolic stability of molecules and is important in pharmaceutical development and metabolism studies. pharmaffiliates.comsimsonpharma.com Deuterium labeling is used to trace molecular pathways and reactions and helps in NMR spectroscopy. simsonpharma.com In analytical chemistry, deuterated compounds play a crucial role in method development and impurity profiling, particularly in mass spectrometry calibration and as internal standards in quantitative bioanalysis. pharmaffiliates.com They are also valuable for tracking metabolic pathways, allowing observation of how molecules are absorbed, metabolized, and distributed in the body. simsonpharma.com The use of deuterium also assists in understanding the behavior of drugs in biological systems (pharmacokinetics) and in studying reaction mechanisms in chemical synthesis. simsonpharma.comthalesnano.com

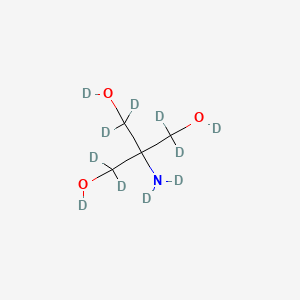

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/i1D2,2D2,3D2,6D,7D,8D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-RNVFPDRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583738 | |

| Record name | 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-13-1 | |

| Record name | 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202656-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Tris D11 in Nuclear Magnetic Resonance Nmr Spectroscopy

TRIS-d11 as a Deuterated Buffer System in Solution NMR

This compound is frequently employed as a deuterated buffer system in solution NMR, especially for biological applications. isotope.com Its use is pivotal in preparing samples of proteins, nucleic acids, and other biomolecules for analysis.

Fundamental Principles of Deuteration for Background Signal Suppression in Proton NMR

In proton (¹H) NMR spectroscopy, the goal is to detect signals from the molecule of interest. However, samples, particularly of biomolecules, must be dissolved in a solvent and often require a buffer to maintain a constant pH. alfa-chemistry.comresearchgate.net If a standard, proton-containing buffer is used at typical concentrations (10-50 mM), the protons on the buffer molecules will generate large NMR signals. researchgate.net These signals can be many times larger than those from the analyte, overwhelming regions of the spectrum and making it difficult or impossible to observe the signals from the macromolecule under investigation. researchgate.netnih.gov

To circumvent this issue, deuterated buffers and solvents are used. alfa-chemistry.commichaelchimenti.com Deuterium (B1214612) (²H), an isotope of hydrogen, has a different nuclear spin and gyromagnetic ratio, causing it to absorb radio waves in a completely different region of the spectrum than protons. savemyexams.commst.edu By replacing the exchangeable and non-exchangeable protons in the TRIS molecule with deuterium atoms to create this compound ((DOCD₂)₃CND₂), the background signal from the buffer is effectively eliminated from the ¹H NMR spectrum. alfa-chemistry.comsavemyexams.comaip.org This signal suppression is crucial for improving data quality, especially when studying macromolecules at low concentrations. michaelchimenti.com

Optimization of NMR Buffer Conditions Utilizing this compound

The composition of the NMR buffer is critical for maintaining the stability and native conformation of the biomolecule being studied. Optimizing buffer conditions, including pH, ionic strength, and the inclusion of various additives, is a key step in sample preparation. gatech.eduhamptonresearch.com

This compound is particularly useful for maintaining pH in the range of 7.5 to 8.5. gatech.edu It is frequently used to prepare NMR samples at or near physiological pH, with numerous studies setting the buffer pH to values such as 7.0, 7.4, 7.5, or 7.6. acs.orgacs.orgd-nb.infonih.govresearchgate.net It is important to note that the buffering capacity of TRIS is dependent on temperature. amerigoscientific.com Furthermore, when working with deuterium oxide (D₂O) as a solvent, the pH meter reading does not directly correspond to the pD (the measure of acidity in D₂O). This requires careful adjustment and correction. researchgate.netwarwick.ac.ukrsc.org

Ionic strength, typically controlled by the addition of salts, is a crucial parameter in NMR sample preparation. While necessary for biomolecular stability and solubility, high salt concentrations can be detrimental, potentially reducing the signal-to-noise ratio in the NMR experiment. alfa-chemistry.comresearchgate.net A common salt concentration for many biomolecular NMR studies is in the range of 100-150 mM. gatech.edu For instance, studies have employed this compound buffers containing 140 mM NaCl, 100 mM NaCl, or 200 mM KCl to ensure sample stability and mimic physiological conditions. nih.govnih.govrcsb.org The choice and concentration of salt can significantly impact protein stability and interactions, as seen in studies where at least 200 mM KCl was necessary to prevent protein precipitation over the long duration of NMR experiments. nih.gov

To ensure the integrity and stability of the biomolecular sample during NMR experiments, various agents are often included in the this compound buffer. gatech.edu Common additions include:

Reducing Agents : Dithiothreitol (DTT) or its deuterated analog, DTT-d10, and TCEP-d16 are frequently added to prevent the oxidation of cysteine residues in proteins. gatech.edud-nb.inforesearchgate.netnih.gov

Chelating Agents : Ethylenediaminetetraacetic acid (EDTA), often in its deuterated form, is used to bind and remove paramagnetic metal ion impurities that can degrade NMR signal quality. alfa-chemistry.comnih.gov

Preservatives : Sodium azide (B81097) (NaN₃) is commonly included in small amounts (e.g., 0.02-0.05%) to inhibit bacterial growth in the sample, which is critical for experiments that can last for hours or days. gatech.edud-nb.infonih.gov

Stabilizers : Non-denaturing detergents like CHAPS or compounds such as glycine (B1666218) can be added to prevent protein aggregation. gatech.edu In studies of RNA, RNase inhibitors are added to prevent degradation of the sample. acs.org

Paramagnetic Agents : In some specialized experiments, metal ions like Mn²⁺ or Cu²⁺ may be intentionally added as paramagnetic "doping" agents to probe binding events or enhance relaxation rates for structural studies. nih.govrsc.org

Biomolecular NMR Studies Facilitated by this compound

This compound is a widely used buffer in a diverse range of biomolecular NMR studies, enabling the detailed investigation of proteins, nucleic acids, and their complexes. isotope.com Its ability to provide a stable, pH-controlled environment while remaining "invisible" in ¹H NMR spectra makes it an invaluable tool for structural biology. It has been utilized in studies ranging from the characterization of enzyme kinetics and protein-ligand interactions to the structural determination of large RNA molecules and protein homodimers. aip.orgacs.orgnih.govrsc.org

The following table summarizes a selection of research findings where this compound was a key component of the NMR buffer system.

| Biomolecule(s) | This compound Buffer Composition | Focus of the NMR Study | Reference(s) |

|---|---|---|---|

| K-RasG12C-GDP (protein) | 50 mM this compound, 1 mM TCEP-d16, 1 mM MgCl₂, 0.05% NaN₃, pH 7.0 | Backbone and side chain resonance assignment | d-nb.info |

| XRCC1 N-terminal domain (protein) | 25 mM this compound, 140 mM NaCl, 75 mM NaHCO₃, 0.5 mM EDTA, 0.25 mM NaN₃, pH 7.6 | Characterization of redox transition kinetics | nih.gov |

| p51 subunit of HIV-1 reverse transcriptase (protein) | 10 mM Tris-HCl-d11, 200 mM KCl, 4 mM MgCl₂, 1.5 mM NaN₃, pD 7.6 | Investigation of protein homodimerization | nih.gov |

| Large RNA molecules (e.g., 78 kDa) | 20 mM this compound, 140 mM KCl, 1 mM MgCl₂, RNase inhibitor, pH 7.4 | Development of relaxation-optimized heteronuclear NMR experiments | acs.org |

| Fructose-bisphosphate aldolase (B8822740) (enzyme) | This compound D₂O buffer | Absolute diffusion measurements of an active enzyme | aip.orgarxiv.org |

| K14P peptide | 20 mM this compound, pH 7.4 | Chemical shift assignment and structural analysis | acs.org |

| Antp homeodomain, BPTI, Ubiquitin (proteins) | 28 mM this compound, 20 mM methyl-¹³C-labeled acetate, pH 7.5 | Quantifying weak interactions between anions and proteins | pnas.org |

| Retinal degeneration 3 protein (RD3d) | 20 mM this compound, 5 mM DTT-d10, pH 7.5 | NMR spectral assignments | researchgate.net |

| 10-23 DNAzyme and RNA target | 50 mM this compound, 100 mM NaCl, 1 mM MgCl₂, pH 7.5 | Structural analysis of a pre-catalytic complex | rcsb.org |

Structural Determination of Isotope-Labeled Proteins in this compound Media

The use of this compound buffer is fundamental in NMR-based structural studies of isotope-labeled proteins. acs.org By minimizing the solvent proton signal, this compound facilitates the acquisition of high-quality spectra, which is essential for assigning the resonances of the protein's atoms. acs.orgmdpi.com Isotopic labeling, where proteins are enriched with ¹³C and/or ¹⁵N, is a common strategy to resolve spectral overlap and enable the determination of three-dimensional structures. sigmaaldrich.comresearchgate.net For instance, in a study of the K14P peptide, measurements for chemical shift assignments were conducted in a 20 mM this compound buffer at pH 7.4. acs.org This allowed for the clear observation of peptide signals in both 1D and 2D ¹H NMR spectra. acs.org The combination of isotope labeling and deuterated buffers like this compound is a cornerstone for elucidating the atomic-resolution structures of proteins in solution. mdpi.comsigmaaldrich.com

| Protein/Peptide | Buffer Conditions | NMR Technique | Key Finding |

| K14P Peptide | 20 mM this compound, pH 7.4 | 1D and 2D ¹H NMR | Successful chemical shift assignment for structural analysis. acs.org |

| CBM64 and SpaC | [20% ¹³C, 100% ¹⁵N]-labeling in this compound containing buffer | Multidimensional NMR | High percentage of backbone and sidechain resonance assignments, enabling structure determination. mdpi.com |

Investigation of Protein Dynamics and Conformational Exchange Using this compound

This compound is extensively used in NMR studies focused on protein dynamics and conformational exchange, which are crucial for understanding protein function. utoronto.canih.gov Techniques like relaxation dispersion (RD) NMR are employed to probe these dynamic processes, which often occur on the microsecond to millisecond timescale. mpg.deucl.ac.uk These experiments measure how the apparent relaxation rate of a nucleus changes as a function of an applied radiofrequency field, providing kinetic and thermodynamic information about the interconversion between different conformational states. mpg.denih.gov For example, high-pressure NMR studies of ubiquitin in a 20 mM this compound buffer were used to investigate pressure-induced conformational changes and the associated changes in water-protein interactions. nih.gov Similarly, CPMG relaxation dispersion experiments on IDH1 variants were performed in a 50 mM this compound buffer to study the effects of mutations on enzyme dynamics and inhibitor binding. uni-freiburg.de

| Protein | Buffer Conditions | NMR Technique | Research Focus |

| Ubiquitin | 20 mM this compound, pH 7.36 | High-Pressure NMR | Investigating pressure-induced conformational transitions and water-protein interactions. nih.gov |

| IDH1 Variants | 50 mM this compound, 100 mM NaCl, 10 mM MgCl₂, pH 7.5 | CPMG Relaxation Dispersion | Studying the impact of mutations on protein dynamics and inhibitor binding. uni-freiburg.de |

| Designed Protein C34 | Not specified, but typical for protein NMR | Chemical Exchange Saturation Transfer (CEST) | Characterizing the exchange between distinct conformers that modulates ligand binding. utoronto.ca |

Ligand-Binding Interactions and Allosteric Modulation in this compound Buffers

NMR spectroscopy in this compound buffers is a powerful tool for characterizing ligand-binding events and allosteric modulation at atomic resolution. arxiv.orgnih.gov Chemical shift perturbation (CSP) mapping is a common method where changes in the chemical shifts of a protein's resonances upon ligand addition are monitored to identify the binding site and determine binding affinities. biorxiv.org For instance, the interaction between cellular retinoic acid-binding protein 1 (CRABP1) and a CaMK-R peptide was investigated using HSQC NMR experiments in a 30 mM d11-Tris-d3-acetate buffer. frontiersin.org These experiments revealed the binding surface on CRABP1 and provided insights into the allosteric regulation of CaMKII activation. frontiersin.org In another study, the binding of the inhibitor ivosidenib (B560149) to IDH1 variants was analyzed by NMR and mass spectrometry in a this compound buffer, demonstrating that a specific mutation reduced the inhibitor's binding efficiency. uni-freiburg.de

| Protein System | Buffer Conditions | NMR Technique | Key Finding |

| CRABP1 and CaMK-R peptide | 30 mM d11-Tris-d3-acetate, pH 6.2 | HSQC NMR | Elucidation of the interaction surface and allosteric mechanism. frontiersin.org |

| IDH1 variants and ivosidenib | 50 mM this compound, 100 mM NaCl, 10 mM MgCl₂, pH 7.5 | CPMG NMR and MS | A specific mutation (S280F) was shown to decrease the binding affinity of the inhibitor. uni-freiburg.de |

| H-Ras protein and metal-chelate derivatives | 40 mM this compound/HCl pH 7.4, 10 mM MgCl₂ | Saturation Transfer Difference (STD) NMR | Characterization of ligand binding and modulation of conformational equilibria. uni-regensburg.de |

Studies of Nucleic Acids and Their Complexes in Deuterated this compound Environments

This compound is also utilized in NMR studies of nucleic acids, such as DNA and RNA, and their complexes. unl.eduotsuka.co.jp Similar to protein NMR, the deuterated buffer helps to suppress the large solvent signal, which is particularly important as nucleic acids have many exchangeable protons. wikipedia.org NMR can provide detailed information on the structure, dynamics, and interactions of nucleic acids. wikipedia.org For example, a study investigating the transition of the HIV-1 SL1 RNA from a kissing-loop dimer to a duplex conformation used a this compound buffer to monitor the process by NMR at different temperatures. umich.edu In another study aimed at developing new NMR methods for large RNAs, the 232-nucleotide HIV-1 Rev response element was studied in a 20 mM this compound buffer. acs.org

| Nucleic Acid | Buffer Conditions | Research Focus |

| HIV-1 SL1 RNA | This compound, pH ~8.0, 0.1 mM EDTA | Investigating the mechanism of the kissing to duplex dimer transition. umich.edu |

| HIV-1 Rev Response Element (232 nt) | 20 mM this compound, pH 7.4, 140 mM KCl, 1 mM MgCl₂ | Development of relaxation-optimized heteronuclear NMR experiments for large RNAs. acs.org |

Analysis of Membrane Proteins and Micellar Systems in this compound Buffered Solutions

The study of membrane proteins by solution NMR presents significant challenges, often requiring their reconstitution into membrane-mimicking environments like detergent micelles. nih.govdrorlist.com this compound buffer is compatible with these systems and is used to maintain the pH and stability of the sample while providing the necessary low proton background for NMR measurements. cas.cn The choice of detergent and buffer conditions is critical for maintaining the native structure and function of the membrane protein. drorlist.com Solution NMR can provide high-resolution structural information on membrane proteins reconstituted in micelles, as demonstrated in various studies. nih.govcas.cn For instance, the neurotensin (B549771) receptor 1 (NTS1), a G protein-coupled receptor, was studied in detergent micelles using a buffer containing TRIS to investigate ligand-dependent conformational changes. While the specific deuteration of TRIS was not explicitly stated in this particular abstract, it represents a typical application where this compound would be advantageous.

Advanced NMR Spectroscopic Techniques Employing this compound

Pulsed Field Gradient NMR (PFG-NMR) for Absolute Diffusion Measurements in this compound Solutions

Pulsed Field Gradient NMR (PFG-NMR) is a technique used to measure the translational diffusion of molecules in solution. oxinst.comnih.gov This method is particularly valuable for studying the size, shape, and interactions of biomolecules. nih.gov The use of this compound buffer is advantageous in ¹H PFG-NMR studies of proteins as it minimizes the interference from the solvent signal, allowing for accurate measurement of the protein's diffusion coefficient. arxiv.org In a study measuring the diffusion of the enzyme aldolase, the experiments were performed in a this compound D₂O buffer. arxiv.org This allowed the researchers to monitor the decay of the protein's aliphatic signal and determine its diffusion coefficient both in its free state and during enzymatic turnover. arxiv.org The diffusion coefficient is determined by measuring the attenuation of the NMR signal as a function of the strength of the applied magnetic field gradients. arxiv.orgoxinst.com

| System | Buffer Conditions | NMR Technique | Measured Parameter |

| Aldolase Enzyme | This compound in D₂O | ¹H PFG-NMR | Absolute diffusion coefficient of the enzyme. arxiv.org |

| Various Folded and Unfolded Proteins | 10 mM sodium phosphate (B84403) in D₂O (this compound would be a suitable alternative) | PFG-NMR | Hydrodynamic radii (Rh) to study protein compaction. nih.gov |

Multi-dimensional Heteronuclear NMR Experiments with this compound (e.g., ¹⁵N-HSQC, ¹³C-HSQC)

Multi-dimensional heteronuclear NMR experiments, such as ¹⁵N-Heteronuclear Single Quantum Coherence (HSQC) and ¹³C-HSQC, are powerful techniques for studying the structure and dynamics of proteins and nucleic acids. escholarship.org These experiments rely on the transfer of magnetization between a proton and a directly bonded heteronucleus, like ¹⁵N or ¹³C. The use of this compound in the NMR buffer is critical for the success of these experiments, especially when the sample is in D₂O, as it reduces the large, unwanted proton signal from the buffer, thereby improving the quality and resolution of the spectra. researchgate.net

For instance, in the study of a 19.3 kDa human K-Ras protein mutant, a ¹⁵N-¹H HSQC spectrum was recorded in a buffer containing 50 mM this compound. d-nb.inforesearchgate.net This allowed for the assignment of backbone resonances, providing insights into the structural differences between the mutant and wild-type proteins. d-nb.info Similarly, the investigation of the interaction between α-actinin-1 and the Cav1.2 IQ-motif involved the use of a 20 mM this compound buffer for both ¹⁵N-HSQC and ¹³C-HSQC experiments. escholarship.org This approach enabled the assignment of the majority of backbone and side-chain resonances of the protein complex. escholarship.org

The utility of this compound extends to more complex NMR experiments as well. Time-shared HSQC-NOESY experiments, which simultaneously record ¹³C- and ¹⁵N-dispersed spectra, have been successfully employed for large proteins in a this compound buffer. nih.gov This method was instrumental in determining the structures of a 37 kDa and a 31 kDa protein by providing a significant number of distance constraints. nih.gov

Table 1: Examples of Multi-dimensional Heteronuclear NMR Experiments Utilizing this compound

| Macromolecule Studied | Experiment Type(s) | This compound Concentration | Key Findings |

| Human K-Ras G12C mutant | ¹⁵N-HSQC, HNCACB, HN(CO)CACB, HNCA, HN(CO)CA, CC(CO)NH, HNCO | 50 mM | Backbone and side-chain resonance assignments, revealing significant chemical shift differences compared to the wild-type protein. d-nb.info |

| α-actinin-1 (ACTN_EF34) in complex with Cav1.2 IQ-motif | ¹⁵N-HSQC, ¹³C-HSQC, HNCA, HNCACB, CBCA(CO)NH, HNCO | 20 mM | Assignment of all backbone resonances and 95% of side-chain resonances of the complex. escholarship.org |

| γ-glutamyl-cysteine synthetase (γGCS) regulatory subunit | Time-shared HSQC-NOESY | 50 mM | Simultaneous acquisition of ¹³C- and ¹⁵N-dispersed spectra, crucial for solving the structure of the 31 kDa protein. nih.gov |

| STING¹⁵⁵⁻³⁴¹ G230A/R293Q | ¹H-¹⁵N TROSY, ¹H-¹³C HSQC, HNCA, HN(CO)CA, HNCO, HN(CA)CO, ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC | 20 mM | Backbone and side-chain methyl assignments of the protein in complex with inhibitors. biorxiv.org |

Strategies for Selective Protonation in Deuterated Proteins for NMR using this compound

For NMR studies of large proteins (>25 kDa), uniform deuteration is often employed to reduce signal broadening from dipolar relaxation, thereby improving spectral resolution. utoronto.ca However, complete deuteration eliminates most of the protons needed to generate distance restraints from Nuclear Overhauser Effect (NOE) measurements, which are essential for structure determination. utoronto.canih.gov To overcome this, strategies for selective protonation of specific amino acid residues or methyl groups in an otherwise deuterated protein have been developed. ckisotopes.comchemie-brunschwig.ch

These selective labeling schemes are often performed in D₂O-based minimal media, where this compound serves as a non-interfering buffer. nih.govutoronto.ca A popular strategy involves the use of protonated precursors, such as α-ketoisovalerate and α-ketobutyrate, to introduce protonated methyl groups on Isoleucine, Leucine, and Valine (ILV) residues in a highly deuterated protein. ckisotopes.comchemie-brunschwig.ch This approach has proven invaluable for obtaining long-range distance information in large proteins and protein complexes. nih.gov

For example, a study on a 37 kDa protein utilized a labeling scheme with protonated Phe and Tyr residues and selective protonation of ILV methyl groups in a D₂O medium buffered with this compound. nih.gov This allowed for the acquisition of high-quality NOESY spectra and the successful determination of the protein's structure. nih.gov The use of deuterated glucose in conjunction with these selective labeling strategies is advantageous as it ensures a high level of deuteration throughout the rest of the protein. ckisotopes.com

Table 2: Selective Protonation Strategies in Deuterated Proteins

| Labeling Strategy | Precursors | Target Residues/Groups | Benefit |

| Selective Methyl Labeling | α-ketoisovalerate, α-ketobutyrate | Isoleucine, Leucine, Valine (ILV) methyls | Provides a large number of probes for measuring distance constraints in large proteins. ckisotopes.comchemie-brunschwig.ch |

| Selective Amino Acid Protonation | Protonated amino acids | Specific amino acid types (e.g., Phe, Tyr) | Allows for the observation of specific NOEs to aid in structure determination. nih.gov |

| Stereo-Array Isotope Labeling (SAIL) | - | Specific stereoisomers of amino acids | Minimizes dipolar broadening while maintaining a large number of protons for distance measurements. ckisotopes.comchemie-brunschwig.ch |

Sample Preparation Methodologies for this compound in NMR

Proper sample preparation is paramount for obtaining high-quality NMR data. The use of this compound requires specific considerations to ensure optimal experimental outcomes.

Preparation of Biological Macromolecule Samples in this compound D₂O Buffer

When preparing a biological macromolecule sample for NMR in a this compound D₂O buffer, several factors must be carefully controlled. The protein or nucleic acid is typically exchanged into the final NMR buffer, which contains this compound at a specific concentration and pH. escholarship.org A common procedure involves dissolving the lyophilized macromolecule in the this compound buffer or performing buffer exchange using methods like dialysis or size-exclusion chromatography. escholarship.orgresearchgate.net

For example, a standard NMR buffer recipe might include 50 mM this compound, 50 mM NaCl, and 10% D₂O, with the pH adjusted using HCl. warwick.ac.uk The final sample concentration is also a critical parameter, with concentrations typically in the range of 0.1 mM to 1 mM. cam.ac.uk For instance, NMR samples of K-RasG12C-GDP were prepared at a concentration of 0.5–0.6 mM in a buffer containing 50 mM this compound. d-nb.info It is also common to add other reagents to the buffer, such as reducing agents like DTT-d10 to maintain cysteine residues in a reduced state, or EDTA-d12 to chelate metal ions. escholarship.orgrcsb.org

Considerations for Isotopic Enrichment and Expression Systems for this compound NMR Samples

Isotopic enrichment is a cornerstone of modern biomolecular NMR. univr.it The production of isotopically labeled proteins (e.g., ¹⁵N, ¹³C, ²H) is most commonly achieved through overexpression in bacterial systems, such as E. coli, grown in minimal media containing isotopically labeled nutrients like ¹⁵NH₄Cl and ¹³C-glucose. chemie-brunschwig.chunivr.it When preparing samples for experiments that require deuteration, the protein is expressed in D₂O-based minimal media. utoronto.ca

The choice of expression system is crucial. While E. coli is the most common and economical host, other systems like yeast (Pichia pastoris), insect cells (using baculovirus), or even mammalian cells are used for proteins that require specific post-translational modifications for proper folding. univr.itnih.gov Regardless of the expression system, the goal is to achieve high levels of isotopic incorporation. For instance, the use of deuterated glucose as the carbon source in D₂O media is recommended to achieve uniform high levels of deuteration. utoronto.ca

After expression and purification, the isotopically enriched protein is then prepared in the final this compound NMR buffer. The combination of isotopic labeling strategies with the use of deuterated buffers like this compound is what enables the detailed structural and dynamic characterization of increasingly complex biological macromolecules by NMR spectroscopy.

Applications of Tris D11 in Mass Spectrometry Ms and Quantitative Chemical Analysis

TRIS-d11 as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry

This compound, the deuterated form of Tris(hydroxymethyl)aminomethane, serves as a valuable tool in mass spectrometry, primarily as a stable isotope-labeled internal standard (SIL-IS). sigmaaldrich.comnih.gov Its utility stems from its chemical similarity to the non-labeled TRIS, yet it possesses a distinct mass due to the replacement of eleven hydrogen atoms with deuterium (B1214612). sigmaaldrich.com This mass difference allows for its differentiation from the native analyte in a mass spectrometer.

Stable isotope-labeled compounds, such as this compound, are frequently employed in mass spectrometry experiments to quantify the levels of compounds in biological samples. bocsci.com They are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) because they exhibit nearly identical physicochemical properties to their non-labeled counterparts. nih.gov This similarity ensures they behave similarly during sample preparation, chromatography, and ionization, which is crucial for accurate quantification. nih.govnih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. nih.govresearchgate.net The fundamental principle of IDMS is the determination of an analyte's concentration based on the change in the natural isotopic abundance ratio of the analyte after the addition of the labeled standard. researchgate.net

The use of deuterated standards is a common practice in IDMS; however, it's important that the mass difference between the analyte and the standard is sufficient to prevent spectral overlap, typically a difference of at least 3 atomic mass units is recommended. chromatographyonline.com

Enhancement of Quantitative Accuracy and Precision Using this compound Internal Standards

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantitative analyses. uni-muenchen.descispace.com Because the SIL-IS has virtually identical chemical and physical properties to the analyte, it can effectively compensate for variations that occur during sample preparation and analysis, such as incomplete extraction recovery, sample degradation, and fluctuations in instrument signal. nih.govnih.govscispace.com

By correcting for these potential sources of error, SIL-IS, including deuterated standards, lead to more robust and reliable quantitative results. scispace.com Studies have shown that methods employing SIL internal standards demonstrate significantly better precision and accuracy compared to those using structural analogs as internal standards. scispace.com For instance, the use of a SIL internal standard can significantly reduce the variance and bias of an assay compared to an analogous internal standard. scispace.com This enhanced performance is crucial in clinical and biochemical assays where accurate quantification is essential for diagnosis and research. acs.org

Table 1: Comparison of Assay Performance with Analogous vs. Stable Isotope-Labeled (SIL) Internal Standard

| Parameter | Analogous Internal Standard | SIL Internal Standard | Significance (p-value) |

| Mean Bias (%) | 96.8 | 100.3 | <0.0005 |

| Standard Deviation (%) | 8.6 | 7.6 | 0.02 |

| Number of Samples (n) | 284 | 340 | N/A |

| Data adapted from a comparative study highlighting the improved accuracy and precision when using a SIL internal standard. scispace.com |

Methodological Integration of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS)

Ideally, the stable isotope-labeled internal standard and the analyte should co-elute during chromatographic separation. chromatographyonline.com However, deuterated standards like this compound can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. nih.govchromatographyonline.com This phenomenon is attributed to the small differences in lipophilicity caused by the substitution of hydrogen with deuterium. chromatographyonline.com While often minimal, this difference in retention time needs to be considered during method development to ensure that both the analyte and the internal standard are detected under consistent conditions, which is critical for minimizing the impact of matrix effects. chromatographyonline.com For TRIS, which is a hydrophilic compound, mixed-mode chromatography may be employed for retention on HPLC columns. sielc.com

For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is often employed, particularly in the Multiple Reaction Monitoring (MRM) mode. nih.govscience.gov In MRM, a specific precursor ion for the analyte (and a corresponding one for this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process significantly reduces background noise and enhances the specificity of detection, which is a hallmark of quantitative analysis using stable isotope dilution. nih.gov

Table 2: Example MRM Transitions for a Hypothetical Analyte and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Analyte (e.g., TRIS) | [M+H]+ | Specific Fragment |

| Internal Standard (this compound) | [M+11+H]+ | Corresponding Specific Fragment |

| This table illustrates the principle of selecting different precursor ions for the analyte and its heavier isotope-labeled standard in an MRM experiment. |

Application of this compound in Clinical and Biochemical Quantitative Assays

The use of TRIS buffer is widespread in biochemistry and molecular biology, making this compound a relevant internal standard in various quantitative assays. amerigoscientific.com In clinical chemistry, accurate quantification is paramount, and IDMS with stable isotope-labeled standards is a reference method for many analytes. acs.org For example, deuterated standards are used in the quantification of drugs and their metabolites in human plasma. researchgate.netresearchgate.net

In biochemical research, this compound can be used in NMR-based diffusion experiments to study molecular interactions in a deuterated buffer environment. aip.org Furthermore, the principles of using deuterated standards extend to the quantification of a wide range of biomolecules, from small metabolites in studies of metabolic disorders to larger molecules like proteins in proteomics. bocsci.comd-nb.info The ability to accurately measure analyte concentrations in complex biological matrices like plasma and cerebrospinal fluid is critical for disease diagnosis, monitoring treatment efficacy, and understanding fundamental biological processes. d-nb.info

Quantification of Small Molecules and Metabolites using this compound

This compound is frequently employed as a component of buffer systems in studies aimed at quantifying small molecules and metabolites. Its deuteration prevents interference from solvent signals in NMR-based screening and binding assays, allowing for clearer observation of the molecules of interest.

In one study, researchers used a buffer containing 20 mM this compound to conduct fragment screening against the KRas protein. pnas.org This NMR-based screen successfully identified small-molecule ligands that bind to a specific pocket on the protein, inhibiting its activity. The use of the deuterated buffer was essential for minimizing background noise and obtaining clear signals for the potential drug fragments. pnas.org Similarly, this compound buffer was utilized in NMR experiments to quantify the accumulation of anions, such as acetate, around various proteins, providing insights into the electrostatic interactions governing these processes. pnas.org

While this compound itself is often used as a non-interfering buffer, the principle of deuterium labeling is central to its use as an internal standard for direct quantification. An internal standard is a compound with similar chemical properties to the analyte, added in a known quantity to all samples and standards. sepscience.com It helps to correct for variations in sample preparation and instrument response. sepscience.comspectroscopyonline.com Deuterated compounds are ideal internal standards for MS because they co-elute with the non-labeled analyte but are distinguishable by their higher mass. clearsynth.com

A prime example of this application involves the quantification of trans-4-hydroxy-2-nonenal (HNE) enantiomers, which are markers of oxidative stress. A study utilized racemic d11-HNE as an internal standard for the precise measurement of (R)-HNE and (S)-HNE in biological samples by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC–ESI-MS/MS). und.edu The known concentration of d11-HNE allowed for accurate quantification of the native HNE enantiomers, demonstrating the power of d11-labeling in metabolite analysis. und.edu

Table 1: Application of this compound Buffer in Small Molecule Analysis

| Research Focus | Analytical Technique | This compound Concentration & Conditions | Key Finding | Reference |

| Fragment Screening for Ras Inhibitors | Nuclear Magnetic Resonance (NMR) | 20 mM d11-tris hydrochloride, pH 8.0 | Identification of small molecules binding to KRas protein. | pnas.org |

| Anion-Protein Interactions | Nuclear Magnetic Resonance (NMR) | 28 mM Tris d11, pH 7.5 | Quantification of anion accumulation around proteins like BPTI and ubiquitin. | pnas.org |

| Ligand Binding to BBOX Enzyme | Nuclear Magnetic Resonance (NMR) | 50 mM this compound, pH 7.5 in D2O | Validation of an assay to identify inhibitors of the 2OG oxygenase BBOX. | rsc.org |

| Heparin-Ligand Interaction | Nuclear Magnetic Resonance (NMR) | 5 mM this compound, pD 7.5 | Characterization of the binding event between a synthetic ligand (3AL) and heparin. | csic.es |

Role in RNA Modification Analysis and Nucleoside Quantification using this compound

RNA modifications are crucial regulators of gene expression, and their analysis is a burgeoning field. cd-genomics.comnih.gov Mass spectrometry is a powerful tool for detecting and quantifying these modifications, which can involve subtle changes to the mass of nucleosides. cd-genomics.com In this context, isotopically labeled standards are essential for accurate quantification.

The role of this compound in this area is primarily as a non-interfering buffer in biophysical studies that lay the groundwork for understanding RNA structure and interactions, which can influence modification patterns. For instance, studies on G-quadruplex RNA (rGQ), a complex tertiary structure, have utilized this compound buffer for NMR experiments. researchgate.netnih.gov In one such study, a buffer containing 50 mM d11-Tris-HCl was used to investigate the binding of small molecules to the MALAT1 rGQ. nih.gov The use of a deuterated buffer ensured that the proton NMR signals from the small molecule and the RNA were not obscured by the buffer components, allowing for the characterization of binding interactions that can modulate RNA stability and function. researchgate.netnih.gov

While these studies highlight the use of this compound as a buffer, the overarching strategy for nucleoside quantification via LC-MS/MS relies heavily on isotopically labeled internal standards. In a typical workflow for quantifying a modified nucleoside like N6-methyladenosine (m6A), total RNA is enzymatically digested into single nucleosides. uci.edu An isotopically labeled version of the nucleoside of interest (e.g., ¹⁵N₅-m6A) is added as an internal standard before analysis. By comparing the MS signal intensity of the native nucleoside to that of the known amount of the labeled internal standard, researchers can achieve precise quantification. cd-genomics.com The principles demonstrated in these assays underscore the potential for d11-labeled nucleosides to serve as effective internal standards in epitranscriptome analysis.

Table 2: Use of this compound Buffer in RNA-Related Research

| Research Focus | Analytical Technique | This compound Concentration & Conditions | Key Finding | Reference |

| Small Molecule Binding to G-quadruplex RNA | Nuclear Magnetic Resonance (NMR) | 50 mM d11-Tris-HCl, 50 mM KCl, pH 6.7 | Identification of small molecules that bind to and modulate the stability of MALAT1 rGQ structures. | researchgate.netnih.gov |

Method Validation and Quality Control Protocols Utilizing this compound Internal Standards

The use of deuterated internal standards, such as those with d11 labels, is a cornerstone of robust method validation and quality control in quantitative analysis. clearsynth.com An analytical method's validity is determined by its specificity, linearity, precision, accuracy, and robustness. nih.gov Internal standards are critical for ensuring these parameters are met, especially in complex biological matrices where sample loss and matrix effects are common. clearsynth.comspectroscopyonline.com

Method Validation Parameters Improved by Deuterated Internal Standards:

Accuracy and Precision: Internal standards correct for variations during sample preparation and injection, improving the accuracy (closeness to the true value) and precision (reproducibility) of measurements. clearsynth.com By adding a known amount of the deuterated standard to every sample, any loss of analyte during extraction or inconsistency in instrument response will affect the standard and the analyte similarly. The ratio of their signals remains constant, leading to reliable quantification. sepscience.com

Compensation for Matrix Effects: Complex samples can contain substances that suppress or enhance the ionization of the target analyte in the mass spectrometer source. A deuterated internal standard, being chemically almost identical to the analyte, experiences the same matrix effects. clearsynth.com This co-eluting standard allows the instrument to normalize the analyte's signal, correcting for these interferences and ensuring accurate results.

Linearity and Robustness: Calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This approach generally yields excellent linearity. und.edunih.gov The use of internal standards also makes the method more robust, as it becomes less sensitive to minor variations in experimental conditions. clearsynth.com

Tris D11 in Biochemical and Biophysical Research Methodologies

Influence of Deuterated TRIS-d11 Buffers on Enzyme Kinetics and Reaction Mechanisms

The substitution of protium (B1232500) ('H) with deuterium (B1214612) (²H or D) in the solvent and buffer components, such as in a this compound/D₂O system, can significantly alter the rates of enzymatic reactions. This phenomenon, known as the solvent kinetic isotope effect (SKIE), provides valuable insights into the reaction mechanism, particularly the involvement of proton transfer in the rate-determining step.

A SKIE is the ratio of the reaction rate in H₂O to the rate in D₂O. A "normal" SKIE (>1) suggests that a proton transfer is part of the rate-limiting step, as the heavier deuterium is transferred more slowly. Conversely, an "inverse" SKIE (<1) can indicate a pre-equilibrium step involving proton exchange or changes in the transition state's vibrational frequencies. nih.govresearchgate.net

The use of deuterated this compound buffers can influence an enzyme's substrate selectivity. This is because the solvent isotope effect can differentially affect the binding and turnover rates for various substrates. For an enzyme that can act on multiple substrates, the preference for one over the other can be altered in a D₂O environment.

For instance, studies on alcohol and amine oxidation by various enzymes have shown that the combination of solvent and substrate isotope effects can elucidate the timing of O-H and N-H bond cleavage, which is fundamental to understanding substrate specificity. nih.gov While specific studies focusing solely on this compound's effect on a wide range of enzymes' substrate selectivity are not abundant, the principles of solvent isotope effects suggest that such an influence is likely. The change in the kinetic parameters, kcat and Km, in a deuterated environment for different substrates can alter the specificity constant (kcat/Km), which is a measure of an enzyme's catalytic efficiency and substrate preference.

Table 1: Hypothetical Influence of this compound/D₂O Buffer on the Substrate Selectivity of an Enzyme

| Substrate | kcat (s⁻¹) in H₂O | kcat (s⁻¹) in D₂O | Km (mM) in H₂O | Km (mM) in D₂O | Specificity Constant (kcat/Km) in H₂O (M⁻¹s⁻¹) | Specificity Constant (kcat/Km) in D₂O (M⁻¹s⁻¹) | Change in Selectivity (Ratio of Specificity Constants) |

| Substrate A | 100 | 50 | 0.1 | 0.1 | 1,000,000 | 500,000 | 0.5 |

| Substrate B | 50 | 40 | 0.5 | 0.4 | 100,000 | 100,000 | 1.0 |

This table illustrates a hypothetical scenario where the deuterated buffer has a more pronounced effect on the turnover of Substrate A, thereby shifting the enzyme's relative preference towards Substrate B.

This compound, in conjunction with D₂O, is particularly valuable in biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In NMR-based enzyme assays, the strong signal from protons in water can obscure the signals from the substrate and product molecules. By using a deuterated solvent and buffer, the background proton signal is significantly reduced, allowing for clearer observation of the molecular species of interest.

This is crucial for studying enzyme kinetics in real-time, monitoring the appearance of product and disappearance of substrate without the interference of a large solvent peak. nih.gov While the primary purpose is to reduce the proton background, the inherent solvent isotope effects must be considered when interpreting the kinetic data obtained from such assays.

Biomolecular Stability and Function in this compound Containing Solutions

The substitution of H₂O with D₂O, in which this compound is dissolved, can have a notable impact on the stability and structural integrity of proteins and nucleic acids. These effects stem from the fundamental differences in the physical properties of deuterium and protium, particularly the strength of hydrogen bonds versus deuterium bonds.

Generally, proteins are found to be more stable in D₂O. This increased stability is attributed to the greater strength of deuterium bonds compared to hydrogen bonds. This leads to a more compact protein structure in D₂O. nih.gov This stabilization can be advantageous in experiments requiring long incubation times or elevated temperatures, helping to maintain the native conformation of the biomolecule.

For nucleic acids, the use of deuterated solvents is also a key strategy in NMR studies to reduce spectral overlap and improve resolution. researchgate.net The stability of nucleic acid structures, such as duplexes and triplexes, is also influenced by the solvent environment, and the principles of stronger deuterium bonding would suggest a stabilizing effect.

While D₂O can enhance the stability of the native state of a protein, it can also, paradoxically, promote aggregation. This is because the hydrophobic effect is stronger in D₂O than in H₂O. researchgate.net The increased strength of hydrophobic interactions can lead to a greater propensity for unfolded or partially unfolded proteins to associate with one another, forming aggregates.

There is anecdotal evidence from researchers preparing protein samples for NMR that exchanging into a this compound/D₂O buffer can induce aggregation. researchgate.net This is a critical consideration for structural biologists, as protein aggregation can be a significant obstacle in obtaining high-quality data.

The process of denaturation, the unfolding of a protein from its native state, is also affected by deuterated solvents. The increased stability of the folded state in D₂O often translates to a higher denaturation temperature.

Table 2: Research Findings on the Impact of Deuterated Environments on Protein Stability and Aggregation

| Research Finding | Observation | Implication for this compound Buffers |

| Increased Protein Stability | Proteins tend to be more compact and exhibit a higher melting temperature in D₂O. nih.gov | This compound in D₂O can enhance the thermal stability of proteins during experiments. |

| Strengthened Hydrophobic Effect | The hydrophobic effect is more pronounced in D₂O compared to H₂O. researchgate.net | Increased likelihood of protein aggregation, especially for proteins with exposed hydrophobic surfaces. |

| Anecdotal Evidence of Aggregation | A researcher reported protein aggregation upon buffer exchange to a this compound/D₂O solution for NMR studies. researchgate.net | Practical challenges in sample preparation for certain proteins in deuterated TRIS buffers. |

| Slower Protein Assembly Kinetics | The assembly of insulin (B600854) dimers is two-fold slower in heavy water. uva.nl | The kinetics of protein oligomerization and fibril formation can be altered in this compound/D₂O. |

Future Directions and Advanced Methodological Developments Utilizing Tris D11

Emerging Applications in Structural Biology and Drug Discovery

TRIS-d11 plays a significant role in advancing structural biology and drug discovery research, primarily as a component of buffers used in sensitive analytical techniques. Its application in NMR and bio-NMR is well-established, facilitating studies of biological molecules sigmaaldrich.com. Deuteration, broadly, is crucial for structural biology techniques such as protein crystallography and solution scattering, providing information not easily obtained otherwise sigmaaldrich.com.

In structural biology, this compound is utilized in buffers for NMR experiments aimed at understanding protein-ligand interactions and protein folding processes nih.govnih.gov. These studies are fundamental to structure-based drug design, where detailed knowledge of molecular interactions is essential for developing new therapeutic agents dsmz.de. For instance, this compound-containing buffers have been employed in ¹H-¹⁵N HSQC titration experiments to study the interaction between a DNA-binding protein and DNA mimic foldamers, contributing to the understanding of protein-nucleic acid interactions relevant in drug discovery americanelements.com.

Furthermore, deuterated buffers like this compound are valuable in investigating complex biological systems such as RNA G-quadruplexes. These structures are increasingly recognized as potential drug targets. Studies using this compound in buffers, combined with techniques like NMR, help elucidate the interactions of small molecules with these RNA structures, providing insights for the development of RNA-targeted therapeutics wikipedia.orgnih.gov.

This compound also finds application in NMR-based metabolomic profiling. By minimizing background signals, it aids in the clear detection and identification of metabolites in biological samples. This is relevant to drug discovery through the identification of biomarkers and the understanding of metabolic pathways affected by disease or potential drug candidates nih.gov.

Synergistic Approaches Combining this compound with Complementary Analytical Techniques

The utility of this compound is significantly enhanced when combined with other analytical techniques, allowing for a more comprehensive understanding of biological systems. Its primary synergy is with NMR spectroscopy, particularly in biological applications where the reduced hydrogen signal from the buffer is critical for observing signals from the labeled or unlabeled biomolecules sigmaaldrich.com.

Beyond NMR, deuteration, facilitated by compounds like this compound in the solvent, is of paramount importance in neutron scattering techniques. These include small-angle neutron scattering (SANS), neutron protein crystallography, elastic incoherent neutron scattering (EINS), and neutron reflection sigmaaldrich.comwikipedia.org. Neutron scattering offers unique advantages, such as the ability to distinguish between hydrogen and deuterium (B1214612), which allows for contrast variation. This technique enables researchers to selectively highlight specific components within complex biological assemblies, such as membranes or large protein complexes, by matching the scattering length density of the solvent (containing this compound in D₂O) to that of other components wikipedia.orgfishersci.ie. This compound has been used as a buffer component in SANS experiments to study the structure of molecular solutions under varying conditions nih.gov.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique for probing protein structure and dynamics, including protein-ligand interactions and folding pathways americanelements.com. While the deuterium source in HDX-MS is typically D₂O, the principles of deuteration and the need for controlled exchange conditions are relevant, highlighting the broader impact of using deuterated solvents and buffers in conjunction with mass spectrometry for structural analysis.

The combination of NMR and neutron scattering, both benefiting significantly from deuteration with compounds like this compound, provides complementary information in structural biology studies. NMR is powerful for high-resolution structural determination of smaller proteins and detailed analysis of dynamics in solution, while neutron scattering excels at studying larger complexes, supramolecular assemblies, and dynamics over different time scales sigmaaldrich.comwikipedia.org. The synergistic application of these techniques, enabled by deuterated buffers, offers a more complete picture of biological structures and their behavior.

Theoretical and Computational Aspects of Deuterated Systems in Biological Studies

Theoretical and computational approaches are increasingly integrated with experimental techniques utilizing deuterated systems like those employing this compound. These computational methods aid in the design of experiments, the interpretation of complex data, and the simulation of molecular behavior in deuterated environments.

Computational studies, such as those investigating kinetic isotope effects (KIEs) in deuterium-labeled systems, provide insights into reaction mechanisms in biological and catalytic processes fishersci.at. While not always directly focused on this compound itself, these studies contribute to the fundamental understanding of how deuterium substitution affects molecular properties and reaction rates in relevant biological contexts.

In the context of HDX-MS, theoretical calculations are used to predict hydrogen-deuterium exchange rates under different conditions, which is crucial for designing experiments and interpreting the exchange patterns observed experimentally americanelements.com. This highlights the necessity of computational models to fully leverage the data obtained from deuteration-based experiments.

Molecular dynamics simulations are widely used in structural biology and drug discovery to simulate the dynamic behavior of proteins, nucleic acids, and their interactions with ligands dsmz.de. When working with deuterated systems, computational simulations can help understand how the presence of deuterium, particularly in the solvent (D₂O buffered with this compound), might subtly influence molecular dynamics and conformational sampling compared to protonated systems. This is important for accurate interpretation of experimental data obtained in deuterated environments.

Q & A

Q. How can researchers ensure isotopic purity and stability of TRIS-d11 during synthesis and storage?

Methodological Answer:

- Synthesis Validation : Use deuterium NMR (<sup>2</sup>H NMR) and mass spectrometry (MS) to confirm isotopic enrichment (>99% d11) and rule out proton exchange. Calibrate instruments with reference standards .

- Storage Protocols : Store in inert, anhydrous conditions (argon atmosphere, desiccants) to minimize H/D exchange. Conduct stability tests at varying temperatures and pH levels, documenting degradation kinetics .

Q. What analytical techniques are most effective for characterizing this compound in complex biological matrices?

Methodological Answer:

- Chromatographic Separation : Pair liquid chromatography (LC) with deuterium-specific detection (e.g., LC-MS/MS with multiple reaction monitoring for deuterated fragments) to distinguish this compound from endogenous buffers .

- Quantitative Calibration : Use internal deuterated standards (e.g., d4-acetic acid) to correct for matrix effects. Validate linearity, precision, and recovery rates across physiological pH ranges .

Q. How should researchers design controlled experiments to assess this compound’s buffering capacity in deuterated solvents?

Methodological Answer:

- pH Titration Design : Compare buffering ranges of this compound and non-deuterated TRIS in D2O using glass electrodes calibrated for deuterated solvents. Account for isotopic effects on pKa (ΔpKa ≈ 0.4–0.6) .

- Statistical Controls : Replicate experiments across ≥3 independent batches, applying ANOVA to assess batch-to-batch variability .

Advanced Research Questions

Q. How can isotopic effects of this compound introduce contradictions in kinetic studies of enzyme-catalyzed reactions?

Methodological Answer:

- Mechanistic Analysis : Measure kinetic isotope effects (KIEs) by comparing reaction rates (kcat/KM) in H2O vs. D2O. Use stopped-flow spectroscopy to resolve transient deuterium-dependent intermediates .

- Data Reconciliation : Apply multivariate regression to disentangle solvent isotope effects from this compound’s direct interactions. Cross-validate with molecular dynamics simulations .

Q. What strategies optimize this compound’s use in NMR-based metabolomics to avoid signal overlap?

Methodological Answer:

- Spectral Editing : Use <sup>1</sup>H-<sup>13</sup>C HSQC with presaturation to suppress this compound signals. Validate metabolite identification via 2D <sup>1</sup>H-<sup>1</sup>H TOCSY in deuterium-free buffers .

- Buffer Customization : Test this compound at concentrations ≤50 mM to balance pH stability and spectral interference. Compare with alternative deuterated buffers (e.g., HEPES-d18) .

Q. How can researchers address reproducibility challenges when using this compound in longitudinal cell culture studies?

Methodological Answer:

- Batch Consistency : Pre-screen this compound batches via ICP-MS for trace metal contaminants (e.g., Fe<sup>3+</sup>) that alter cell viability. Document lot numbers and supplier purification methods .

- Ethical Replication : Use ≥3 biological replicates per condition, with blinded analysis to mitigate observer bias. Share raw data and protocols via FAIR-compliant repositories .

Q. How do solvent isotope effects (SIEs) of this compound influence thermodynamic measurements in protein-ligand binding assays?

Methodological Answer:

- Thermodynamic Profiling : Measure ΔG, ΔH, and ΔS of binding in H2O and D2O using isothermal titration calorimetry (ITC). Correct for solvent density and heat of dilution .

- Contradiction Resolution : If ΔΔG values conflict with crystallographic data, perform hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map deuteration sites on the protein .

Methodological Frameworks for this compound Studies

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify this compound’s use over non-deuterated buffers .

- Data Validation : Align with the FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata reporting, especially in studies involving isotopic labeling .

- Contradiction Analysis : Use root-cause analysis (RCA) frameworks to distinguish between methodological artifacts (e.g., incomplete deuteration) and genuine isotopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.